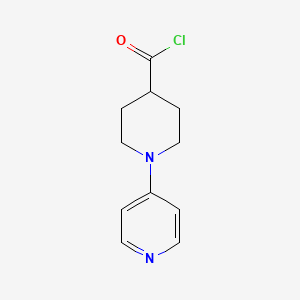
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol
Vue d'ensemble
Description
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol (PMTHN) is a synthetic compound with a variety of applications in scientific research. PMTHN is a member of the family of compounds known as tetrahydronaphthalenes, which are a group of compounds with a common core structure of four fused rings. PMTHN has a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and antimicrobial properties. It is also used as a research tool in drug discovery and development, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol has a wide variety of applications in scientific research. It is used in drug discovery and development, as well as in the study of biochemical and physiological processes. This compound has been used to study the effects of various drugs on the body, as well as to investigate the mechanism of action of various drugs. It has also been used to study the effects of various environmental factors on the body, as well as to investigate the mechanism of action of various environmental toxins. This compound has also been used to study the effects of various hormones on the body, as well as to investigate the mechanism of action of various hormones.
Mécanisme D'action
The mechanism of action of 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol is not yet fully understood, but it is believed to act as an inhibitor of several enzymes involved in the metabolism of lipids and carbohydrates. This compound has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of fatty acids and the release of arachidonic acid, a precursor to various inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, antifungal, and antimicrobial properties. It has also been found to have neuroprotective and cardioprotective effects, as well as to have an effect on the metabolism of lipids and carbohydrates. Additionally, this compound has been found to have an effect on the immune system, as well as to have an effect on the production of hormones.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol in laboratory experiments is its low cost and easy availability. Additionally, this compound is relatively stable and can be stored at room temperature for long periods of time. However, this compound is highly toxic and should be handled with care. Additionally, it is difficult to obtain pure this compound, as it is often contaminated with other compounds.
Orientations Futures
There are a variety of potential future directions for 1,1,4,4,7-Pentamethyl-1,2,3,4-tetrahydronaphthalen-2-ol research. One potential direction is the further investigation of its mechanism of action, as well as its effects on various biochemical and physiological processes. Additionally, further research into the potential therapeutic applications of this compound could lead to the development of new drugs and treatments. Additionally, further research into the potential environmental applications of this compound could lead to the development of new methods for controlling environmental toxins and pollutants. Finally, further research into the potential industrial applications of this compound could lead to the development of new materials and products.
Propriétés
IUPAC Name |
1,1,4,4,7-pentamethyl-2,3-dihydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10-6-7-11-12(8-10)15(4,5)13(16)9-14(11,2)3/h6-8,13,16H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQXJEIDSOUAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(C2(C)C)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

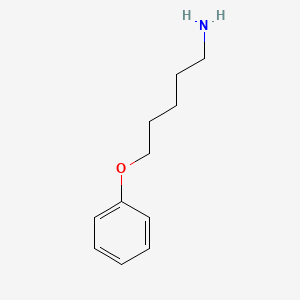
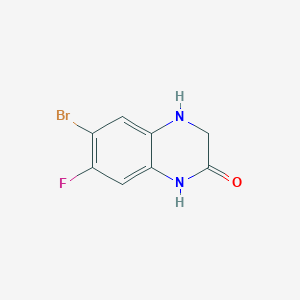
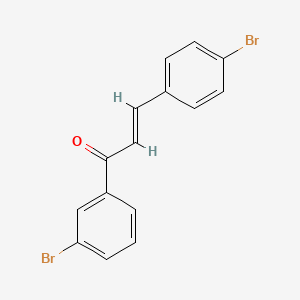
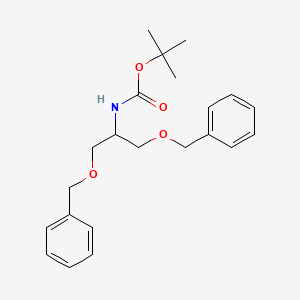
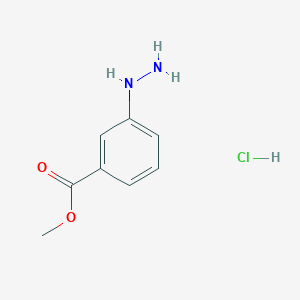
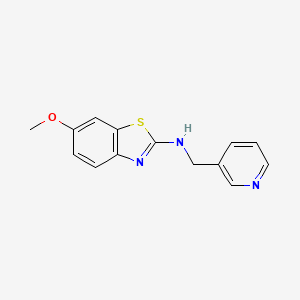
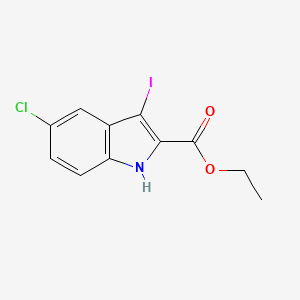

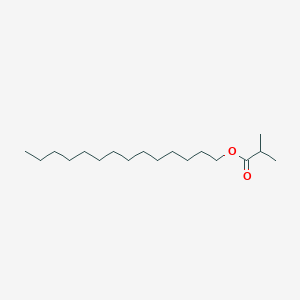
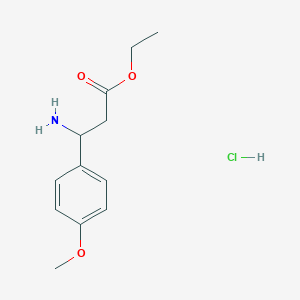
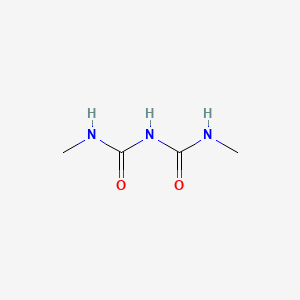
![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
